

Structure-activity relationship (SAR) of 3-Methyl-1H-indol-5-amine derivatives

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Compound of Interest

Compound Name: 3-Methyl-1H-indol-5-amine

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A Comparative Guide to the Structure-Activity Relationship (SAR) of **3-Methyl-1H-indol-5-amine** Derivatives

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The **3-methyl-1H-indol-5-amine** framework, in particular, represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of **3-methyl-1H-indol-5-amine**, drawing insights from studies on structurally related indole compounds. Due to a notable scarcity of dedicated research on the specific SAR of 1-Allyl-1H-indol-5-amine derivatives, this comparison is based on established principles from analogous indoleamines and tryptamine derivatives to infer potential structure-activity relationships.[3] The exploration of various substitutions on the indole core has revealed critical insights into the modulation of their pharmacological profiles, including antimicrobial, anticancer, and kinase inhibitory activities.

Core Structure

The fundamental structure of the compounds discussed in this guide is based on the **3-methyl-1H-indol-5-amine** core. The key points of modification for SAR studies are typically the N1 position of the indole ring, the 5-amino group, and potential substitutions at other positions of the indole nucleus (e.g., C2, C4, C6, C7).

Comparative Structure-Activity Relationship Analysis

The biological activity of indole derivatives is highly dependent on the nature and position of substituents. Below is a summary of inferred SAR based on studies of related indole compounds.

Antimicrobial Activity

Studies on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have shown that these compounds exhibit significant antibacterial and antifungal activities, in some cases exceeding the potency of standard drugs like ampicillin and streptomycin.[\[1\]](#)

Key SAR Observations:

- Substitution on the Indole Ring: The presence and nature of substituents on the indole ring influence the antimicrobial potency.[\[1\]](#)
- Substitution on the Thiazolidinone Ring: Modifications to the N-atom of the 2-thioxothiazolidinone ring also play a crucial role in determining antifungal activity.[\[1\]](#)
- Specific Potent Groups: A 4-hydroxybenzamide substituent on a related scaffold resulted in the best antibacterial activity.[\[1\]](#)

In another study on 3-substituted-1H-imidazol-5-yl-1H-indoles, halogen substitution on the indole ring, particularly at the 5-position, was found to be beneficial for anti-MRSA activity.[\[4\]](#)

Anticancer Activity

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been investigated as inhibitors of tubulin polymerization, a validated anticancer strategy.[\[5\]](#)

Key SAR Observations:

- Substituents on the Pyrazole Ring: In a series of compounds with a pyrazole moiety, various substituents on the pyrazole ring led to different inhibitory effects on the proliferation of cancer cell lines.[\[5\]](#)

- Unsubstituted Indole Ring: Compounds with no substituents on the 1-methylindole ring still exhibited a range of antiproliferative activities depending on other parts of the molecule.[5]
- Potent Derivatives: Certain derivatives displayed significant antiproliferative activities with IC₅₀ values in the sub-micromolar range against HeLa, MCF-7, and HT-29 cancer cell lines. [5]

Furthermore, 4-[(indol-3-yl)-aryl methyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have been shown to reduce the viability of MCF-7 breast cancer cells in a dose- and time-dependent manner.[6]

Kinase Inhibitory Activity

Indole-based scaffolds are prevalent in the design of kinase inhibitors. A series of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been evaluated for their inhibitory potency against several protein kinases.[7]

Key SAR Observations:

- Position of the Amino Group: For unsubstituted tricyclic derivatives, the position of the amino group did not appear to be critical for maintaining micromolar CK1 inhibition.[7]
- N-alkylation: N-methylation or N-benzylation led to a loss of DYRK1A inhibitory activity compared to their NH or N-ethyl analogues in most cases.[7]
- Comparison to Analogues: The replacement of a sulfur atom in thieno[2,3-d]pyrimidin-4-amine congeners with a nitrogen atom (to form the indole scaffold) resulted in increased DYRK1A inhibitory potency while maintaining CK1 activity.[7]

Data Presentation

Table 1: Antimicrobial Activity of Selected Indole Derivatives

Compound ID	Modification	Target Organism	Activity (MIC in μ M)	Reference
5d	(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide	S. aureus	37.9–113.8	[1][8]
26	5-Bromo-3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole	MRSA	$\leq 0.25 \mu\text{g/mL}$	[4][9]
32	5-Chloro-3-(1-phenethyl-1H-imidazol-5-yl)-1H-indole	MRSA	4 $\mu\text{g/mL}$	[4][9]

Table 2: Anticancer Activity of Selected Indole Derivatives

Compound ID	Modification	Cell Line	Activity (IC50 in μ M)	Reference
7d	N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide	HeLa	0.52	[5]
7d	N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide	MCF-7	0.34	[5]
7d	N-((1-methyl-1H-indol-3-yl)methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide	HT-29	0.86	[5]
6n	4-((4-chlorophenyl)(1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one	MCF-7	25.8 (24h), 21.8 (48h) μ g/mL	[6]

Table 3: Kinase Inhibitory Activity of Selected Indole Derivatives

Compound ID	Modification	Kinase Target	Activity (IC ₅₀ in μ M)	Reference
1d	2-Amino-9-benzyl-9H-pyrimido[4,5-b]indole	CK1 δ/ϵ	0.6	[7]
3a	4-Amino-5H-pyrimido[5,4-b]indole	CK1 δ/ϵ	0.7	[7]
1a	2-Amino-9H-pyrimido[4,5-b]indole	DYRK1A	2.2	[7]

Experimental Protocols

General Synthesis of 3-Substituted-1H-imidazol-5-yl-1H-indoles

A common method for the synthesis of these derivatives is the Van Leusen three-component reaction.[9] This two-step, one-pot reaction begins with the *in situ* generation of an imine through the condensation of an indole-3-carbaldehyde with a primary amine. This is followed by a reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate at elevated temperatures.[4][9]

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the microdilution method in 96-well microtiter plates. Bacterial or fungal strains are cultured in appropriate broth. The test compounds are serially diluted in the broth, and a standardized inoculum of the microorganism is added to each well. The plates are incubated under suitable conditions (e.g., 37°C for 24

hours for bacteria). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

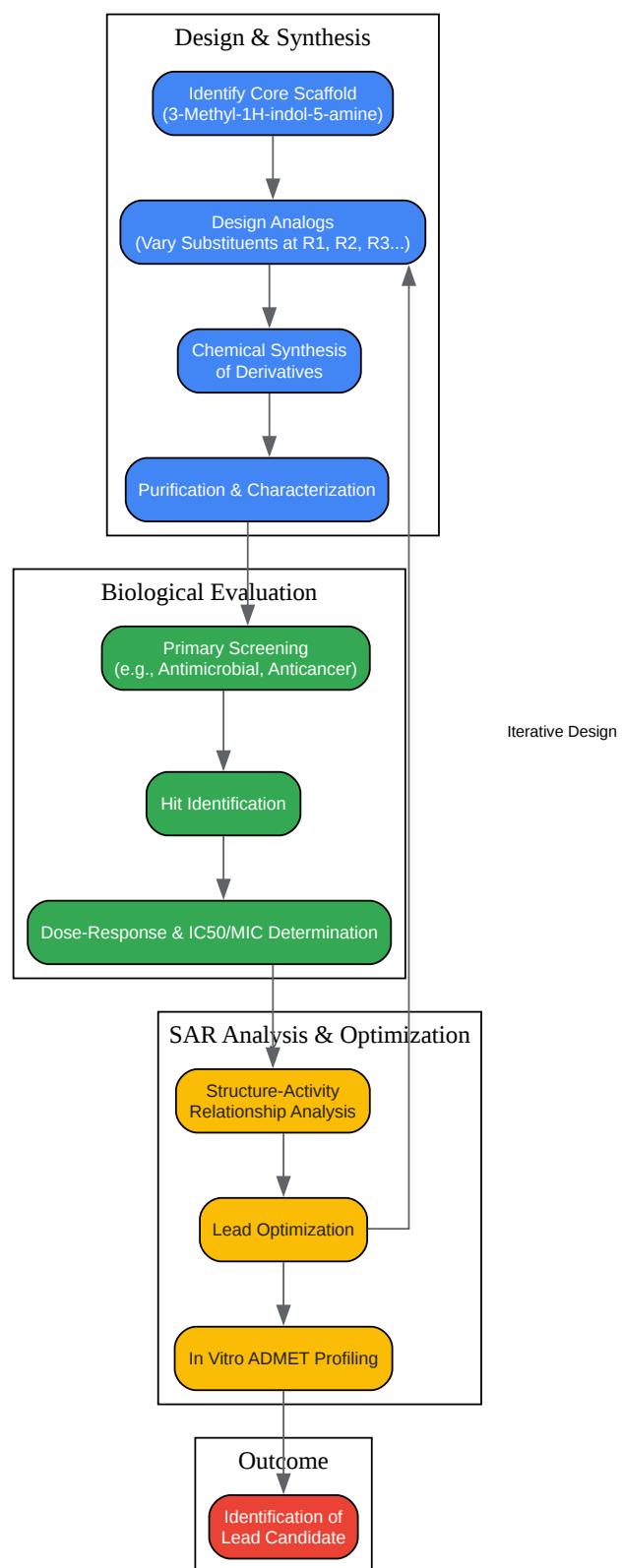
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[\[6\]](#)

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is evaluated using various assay formats, such as radiometric assays or fluorescence-based assays. For example, the kinase reaction can be initiated by adding ATP to a mixture of the kinase, the substrate (a peptide or protein), and the test compound. After incubation, the amount of phosphorylated substrate is quantified. The IC₅₀ value is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualization



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Caption: General workflow for a structure-activity relationship (SAR) study.

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